2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid
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Overview
Description
2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopropane ring, a piperazine ring, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the piperazine and phenylethenyl groups. One common method involves the reaction of a cyclopropane derivative with a piperazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-dioxane-4,6-dione: Known for its high acidity and stability.
Dimethyl malonate: Used in various organic synthesis reactions.
Barbituric acid: Known for its use in the synthesis of barbiturates.
Uniqueness
This detailed article provides a comprehensive overview of 2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-3-[4-(2-phenylethenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVZKYLYSJWILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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